Lipophilicity (LogD) Comparison: 4-Pyridyl vs. 2-Pyridyl Regioisomer
The target compound (pyridin-4-yl isomer, CAS 1332530-76-3) exhibits a calculated LogD (pH 7.4) of 4.254, which is 0.39 log units lower than its pyridin-2-yl regioisomer (CAS 1332530-79-6) at LogD 4.641 [1]. This difference reflects the altered electronic distribution and hydrogen-bonding capacity arising from the position of the pyridine nitrogen atom. The 4-pyridyl isomer is less lipophilic than the 2-pyridyl isomer, which may translate to improved aqueous solubility and different membrane partitioning behavior in cell-based assays. Additionally, the target compound is 1.12 log units more lipophilic than the unsubstituted 2-(pyridin-4-yl)quinoline-4-carbonyl chloride (CAS 174636-68-1, LogD 3.137) [2], demonstrating the contribution of the 7-Cl and 8-CH₃ substituents to lipophilicity.
| Evidence Dimension | Calculated LogD at pH 7.4 (lipophilicity) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 4.254 |
| Comparator Or Baseline | Comparator A (pyridin-2-yl isomer, CAS 1332530-79-6): LogD (pH 7.4) = 4.641. Comparator E (no 7-Cl, no 8-CH₃, CAS 174636-68-1): LogD (pH 7.4) = 3.137 |
| Quantified Difference | ΔLogD = -0.39 vs. pyridin-2-yl isomer; ΔLogD = +1.12 vs. unsubstituted analog |
| Conditions | Calculated LogD using JChem software as reported by Chembase; pH 7.4 aqueous/organic partition |
Why This Matters
A 0.39 log unit difference in LogD can alter predicted membrane permeability by approximately 2- to 3-fold under pH-partition theory, directly impacting cellular uptake and bioavailability predictions for final compounds synthesized from this building block.
- [1] Chembase.cn. 7-Chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. Calculated Properties: LogD (pH 7.4) = 4.641. View Source
- [2] Chembase.cn. 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride. Calculated Properties: LogD (pH 7.4) = 3.137. View Source
